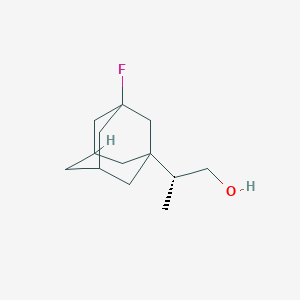

(2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol

CAS No.: 2248213-83-2

Cat. No.: VC7490920

Molecular Formula: C13H21FO

Molecular Weight: 212.308

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2248213-83-2 |

|---|---|

| Molecular Formula | C13H21FO |

| Molecular Weight | 212.308 |

| IUPAC Name | (2R)-2-(3-fluoro-1-adamantyl)propan-1-ol |

| Standard InChI | InChI=1S/C13H21FO/c1-9(7-15)12-3-10-2-11(4-12)6-13(14,5-10)8-12/h9-11,15H,2-8H2,1H3/t9-,10?,11?,12?,13?/m0/s1 |

| Standard InChI Key | IUZBZLAUCQZGNP-TWJXAIAZSA-N |

| SMILES | CC(CO)C12CC3CC(C1)CC(C3)(C2)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a bicyclic adamantane scaffold fused to a fluorinated propanol chain. Key structural attributes include:

-

Adamantane Core: A diamondoid hydrocarbon framework known for its high thermal stability and lipophilicity .

-

Fluorine Substitution: A fluorine atom at the 3-position of the adamantyl group, which enhances electronegativity and influences intermolecular interactions .

-

Chiral Propanol Moiety: A (2R)-configured hydroxymethyl group (-CH2OH) attached to the adamantane via a methylene bridge, introducing stereochemical complexity .

Table 1: Molecular Properties of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₁FO |

| Molecular Weight | 220.31 g/mol |

| IUPAC Name | (2R)-2-(3-fluoroadamantan-1-yl)propan-1-ol |

| Chiral Centers | 1 (C2 of propanol chain) |

| Fluorine Position | 3-position of adamantane |

Synthesis and Stereochemical Control

Retrosynthetic Analysis

The synthesis of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol likely involves:

-

Adamantane Functionalization: Introduction of fluorine at the 3-position via electrophilic fluorination or halogen exchange .

-

Chiral Propanol Introduction: Asymmetric synthesis of the (2R)-propanol moiety, potentially through enzymatic resolution or catalytic asymmetric hydrogenation .

Proposed Synthetic Route

A plausible pathway, inspired by analogous adamantane derivatives , includes:

-

Step 1: Fluorination of 1-adamantanol using Selectfluor® to yield 3-fluoro-1-adamantanol.

-

Step 2: Bromination at the 1-position to form 3-fluoro-1-bromoadamantane.

-

Step 3: Grignard Reaction with (R)-epichlorohydrin to introduce the propanol chain.

-

Step 4: Stereoselective reduction using a chiral catalyst (e.g., Noyori-type) to achieve the (2R) configuration .

Table 2: Key Synthetic Intermediates

| Intermediate | Role in Synthesis |

|---|---|

| 3-Fluoro-1-bromoadamantane | Electrophilic coupling agent |

| (R)-Epichlorohydrin | Chiral propanol precursor |

| Chiral Ruthenium Catalyst | Enantioselective reduction |

Physicochemical Properties and Reactivity

Stability and Solubility

-

Thermal Stability: The adamantane core confers resistance to thermal degradation, with decomposition expected above 300°C .

-

Solubility Profile: Lipophilic due to the adamantyl group; soluble in organic solvents (e.g., DCM, THF) but poorly soluble in water .

Spectroscopic Characterization

-

¹H NMR: Distinct signals for adamantane protons (δ 1.5–2.1 ppm) and propanol -CH2OH (δ 3.4–3.7 ppm) .

-

¹⁹F NMR: Single peak near δ -120 ppm for the fluorine substituent .

Challenges and Future Directions

Synthetic Hurdles

-

Stereochemical Purity: Ensuring enantiomeric excess (ee) >98% requires advanced catalytic systems .

-

Scale-Up Limitations: Multi-step synthesis complicates industrial production.

Research Opportunities

-

Biological Screening: Evaluate efficacy in kinase inhibition or GPCR modulation.

-

Computational Modeling: Predict ADMET profiles using QSAR models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume